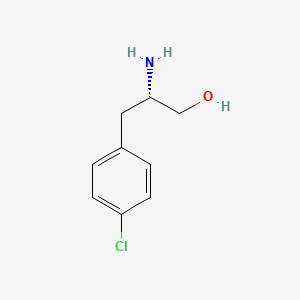

(S)-2-Amino-3-(4-chlorophenyl)propan-1-OL

Description

Historical Context and Evolution of Research on 2-Amino-3-arylpropan-1-ols

The structural family to which (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol belongs, the 2-amino-3-arylpropan-1-ols, has been a subject of study in medicinal chemistry for its potential biological activities. Research into this class of compounds has often focused on developing synthetic methodologies and evaluating their therapeutic potential.

For instance, studies have been dedicated to the stereoselective synthesis of various 2-amino-3-arylpropan-1-ol analogs. researchgate.net A key area of investigation has been their potential as antimalarial agents. Researchers have prepared diverse sets of these compounds to test their efficacy against strains of Plasmodium falciparum, the parasite responsible for malaria. researchgate.netnih.gov These investigations have explored how modifications to the aryl group and the stereochemistry of the amino and hydroxyl groups influence antimalarial potency. nih.gov The synthesis of these compounds often involves sophisticated chemical strategies, such as the reductive ring-opening of β-lactams, to control the stereochemical outcome. nih.gov This ongoing research highlights the importance of the 2-amino-3-arylpropan-1-ol scaffold as a template for discovering new therapeutic agents.

Significance of the Chiral (S)-Configuration in Bioactive Molecules

Chirality, the property of "handedness" in molecules, is a fundamental concept in pharmacology and drug design. longdom.orgpatsnap.com Many drugs are chiral, existing as a pair of non-superimposable mirror images called enantiomers (e.g., an (S)-enantiomer and an (R)-enantiomer). patsnap.com While chemically identical in a non-chiral environment, enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic properties within the chiral environment of the human body. researchgate.netresearchgate.net

The significance of a specific configuration, such as the (S)-configuration, lies in its interaction with biological targets like enzymes and receptors, which are themselves chiral macromolecules. researchgate.netnih.gov This interaction is often described by the "lock and key" model, where a drug molecule must fit precisely into its biological target to elicit a response. patsnap.comyoutube.com Consequently, one enantiomer may bind to a receptor with high affinity and produce the desired therapeutic effect, while the other enantiomer may be less active, inactive, or even cause unwanted side effects. longdom.org For example, the S-enantiomer of the common pain reliever ibuprofen (B1674241) is over 100 times more potent than its R-enantiomer. researchgate.net

This stereoselectivity has profound implications for drug development. Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have issued guidelines that emphasize the need to characterize the absolute stereochemistry of chiral drugs and evaluate each enantiomer's properties separately. nih.gov This focus has driven the development of asymmetric synthesis techniques to produce enantiomerically pure compounds, ensuring that pharmaceuticals have optimized efficacy and safety profiles. patsnap.comresearchgate.net Therefore, the specific (S)-configuration of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol is not an arbitrary detail but a critical feature that defines its potential biological interactions and its utility as a building block for targeted, stereochemically pure pharmaceuticals. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-chlorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHQMRWKOPBZQY-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CO)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 Amino 3 4 Chlorophenyl Propan 1 Ol

Chiral Synthesis Approaches

Chiral synthesis is paramount in producing enantiomerically pure compounds. For (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol, both asymmetric synthesis, where the desired stereocenter is created selectively, and chiral resolution, where a racemic mixture is separated, are viable strategies.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to directly produce the desired (S)-enantiomer, minimizing the formation of the unwanted (R)-enantiomer. This can be accomplished through the use of chiral catalysts or enzymes that stereoselectively guide the reaction.

Catalytic asymmetric hydrogenation using ruthenium (Ru) complexes with chiral ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) is a powerful tool for creating stereocenters. These BINAP-Ru(II) complexes are highly effective for the enantioselective hydrogenation of various functionalized olefins and ketones. The specific chirality of the BINAP ligand (either (R)- or (S)-BINAP) dictates the stereochemical outcome of the product.

For the synthesis of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol, a suitable prochiral substrate, such as a β-amino ketone or a related unsaturated precursor, can be hydrogenated. The (S)-BINAP-Ru catalyst would selectively hydrogenate the substrate to yield the desired (S)-amino alcohol with high enantiomeric excess (ee). The efficiency of these catalysts allows for high substrate-to-catalyst ratios, making it an industrially viable method. The reaction conditions, including solvent, temperature, and hydrogen pressure, are optimized to maximize both yield and enantioselectivity.

Table 1: Key Parameters in Catalytic Asymmetric Synthesis

| Parameter | Description | Typical Range/Value |

|---|---|---|

| Catalyst | Chiral Ruthenium Complex | [RuXY(BINAP)]n, Ru(OCOCH₃)₂(BINAP) |

| Ligand | Chiral Phosphine | (S)-BINAP for (S)-product |

| Substrate | Prochiral ketone or olefin | e.g., 2-amino-1-(4-chlorophenyl)propan-1-one |

| Solvent | Polar organic solvents | Methanol, Ethanol, Dichloromethane (B109758) |

| H₂ Pressure | Varies depending on substrate and catalyst | 1 atm to 100 atm |

| Temperature | Controlled for optimal selectivity | 20°C to 100°C |

| Enantiomeric Excess (ee) | Measure of stereoselectivity | Often >95% ee |

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, such as lipases, to differentiate between enantiomers in a racemic mixture. Lipases are widely used due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity. The process involves the selective acylation or hydrolysis of one enantiomer, leaving the other unreacted and thus resolved.

In the case of racemic 2-Amino-3-(4-chlorophenyl)propan-1-ol, a lipase (B570770) can selectively acylate the (R)-enantiomer with an acyl donor like vinyl acetate (B1210297), producing the (R)-ester and leaving the desired (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol unreacted. The separation of the unreacted (S)-alcohol from the (R)-ester can then be achieved by standard chromatographic techniques. Various lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia (PCL), can be screened to find the optimal enzyme for the desired transformation, often achieving high enantiomeric excess for both the product and the remaining substrate.

Table 2: Factors in Enzymatic Kinetic Resolution

| Factor | Description | Example |

|---|---|---|

| Enzyme | Biocatalyst for selective reaction | Lipase from Candida antarctica B (CAL-B) |

| Substrate | Racemic amino alcohol | (±)-2-Amino-3-(4-chlorophenyl)propan-1-ol |

| Acyl Donor | Reagent for acylation | Vinyl acetate, Isopropenyl acetate |

| Solvent | Organic solvent to dissolve substrates | Diisopropyl ether (DIPE), Tetrahydrofuran (THF) |

| Reaction | Selective transformation of one enantiomer | Transesterification/Acylation |

| Separation | Isolation of the desired enantiomer | Chromatography |

Chiral Resolution Methods

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This is often achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated.

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. For the resolution of racemic 2-Amino-3-(4-chlorophenyl)propan-1-ol, a chiral acid such as (+)-tartaric acid can be used.

The basic amino group of the racemic amino alcohol reacts with the chiral acid to form a pair of diastereomeric salts: [(S)-amine·(+)-tartaric acid] and [(R)-amine·(+)-tartaric acid]. These diastereomeric salts have different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize from the solution. The less soluble salt is isolated by filtration. Subsequently, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the acid. The success of this method relies on the significant difference in solubility between the two diastereomeric salts.

Table 3: Process of Diastereomeric Salt Formation

| Step | Description | Key Considerations |

|---|---|---|

| 1. Salt Formation | Reaction of the racemic amine with a single enantiomer of a chiral acid. | Choice of chiral acid (e.g., (+)-tartaric acid), stoichiometry. |

| 2. Crystallization | Preferential precipitation of one diastereomeric salt. | Solvent selection (e.g., methanol, ethanol), temperature control. |

| 3. Filtration | Separation of the crystalline diastereomeric salt. | Efficient solid-liquid separation. |

| 4. Liberation | Treatment of the separated salt with a base to recover the pure enantiomeric amine. | Choice of base (e.g., NaOH, K₂CO₃), extraction of the free amine. |

Reductive Amination Pathways

Reductive amination is a versatile method for forming amines from carbonyl compounds. It involves the reaction of a ketone or aldehyde with an amine source, followed by reduction of the intermediate imine. To synthesize (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol, a stereoselective reductive amination approach can be employed.

This can be achieved by starting with a chiral precursor or by using a chiral reducing agent or catalyst. For instance, a prochiral ketone, such as 1-hydroxy-3-(4-chlorophenyl)propan-2-one, could be subjected to reductive amination with an ammonia (B1221849) source in the presence of a chiral catalyst. Enzymes like amine dehydrogenases (AmDHs) can also catalyze the reductive amination of ketones with high enantioselectivity, offering a green chemistry approach. The choice of reducing agent is crucial; common agents include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The stereochemical control is exerted by the chiral element in the reaction, leading to the preferential formation of the (S)-enantiomer.

Table 4: Components of a Reductive Amination Pathway

| Component | Role | Examples |

|---|---|---|

| Carbonyl Compound | The electrophilic starting material. | 1-hydroxy-3-(4-chlorophenyl)propan-2-one |

| Amine Source | Provides the nitrogen atom. | Ammonia, Ammonium (B1175870) formate |

| Reducing Agent | Reduces the intermediate imine to an amine. | Sodium cyanoborohydride (NaBH₃CN), H₂ with a catalyst. |

| Stereocontrol Element | Directs the formation of the (S)-enantiomer. | Chiral catalyst, Chiral auxiliary, Enzyme (e.g., AmDH). |

Nucleophilic Substitution Routes

Nucleophilic substitution reactions are a foundational strategy for introducing the amine functionality into the molecule's carbon backbone. One common approach involves starting with a precursor that has a good leaving group, which is then displaced by an amine source.

A typical nucleophilic substitution route might begin with a halogenated precursor, such as a compound containing a chlorine or bromine atom at the second carbon position. The amino group is then introduced by reacting this precursor with an amine under basic conditions. A variation of this is the nucleophilic aromatic substitution (SNAr), where an amine displaces a leaving group (like a halogen) from an aromatic ring. acs.orgnih.gov While not directly forming the aliphatic amine in the target molecule, the principles of SNAr are often employed in the synthesis of precursors or related complex molecules, highlighting the utility of amine-based nucleophilic attacks in the broader synthetic scheme. acs.orgnih.gov

Precursors and Intermediate Compounds in Synthesis

The successful synthesis of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol relies on the availability and quality of specific precursor and intermediate compounds. These molecules are the building blocks that are chemically transformed through one or more steps to yield the final product.

Common precursors include:

3-(4-chlorophenyl)propanoic acid : This acid can be reduced to form 3-(4-chlorophenyl)propan-1-ol, which is then aminated.

Ketone derivatives : Compounds like 3-Amino-3-(4-chlorophenyl)-1-propanone can be reduced to the target amino alcohol.

Halogenated precursors : Molecules such as 3-chloro-3-(4-chlorophenyl)-1-propanol serve as substrates for nucleophilic substitution with an amine.

During the synthesis, several intermediate compounds may be formed and isolated. For instance, to prevent unwanted side reactions, the amino group might be protected using a tert-butoxycarbonyl (Boc) group. This creates a Boc-protected amino alcohol intermediate, allowing for selective modifications elsewhere in the molecule before the protecting group is removed. Another key intermediate in certain resolution-based syntheses is methyl S-3-amino-3-(4-chlorophenyl)propanoate . googleapis.com

Optimization of Synthetic Routes

Optimizing the synthetic route is crucial for improving the economic viability and environmental footprint of the manufacturing process. The primary goals are to maximize the yield of the desired product while minimizing the formation of impurities.

Yield Enhancement Strategies

Strategies to enhance the yield focus on refining reaction conditions and employing advanced methodologies. This can involve adjusting parameters such as temperature, pressure, solvent, and catalyst choice. For instance, in related large-scale syntheses, it has been found that using only a slight excess (e.g., 5 mol%) of reagents like the base or an alkylating agent can be sufficient to achieve optimal yields, avoiding waste and potential side reactions. mdpi.com

Chemoenzymatic strategies, which use enzymes to catalyze specific steps, can also lead to significantly higher yields and enantioselectivity. researchgate.net The use of specialized catalysts and well-controlled protocols developed through extensive process development are key to maximizing product output. researchgate.net

Table 1: Factors in Yield Optimization

| Parameter | Optimization Goal | Rationale |

|---|---|---|

| Reagent Stoichiometry | Minimize excess of reagents | Reduces cost and potential for side-product formation. mdpi.com |

| Temperature Control | Maintain optimal temperature range | Ensures desired reaction rate while preventing degradation or side reactions. googleapis.com |

| Catalyst Selection | Use of highly efficient and selective catalysts (e.g., enzymes) | Can dramatically improve yield and stereoselectivity. researchgate.net |

| Solvent Choice | Select solvent that maximizes solubility of reactants and stability of products | Proper solvent selection can drive the reaction to completion. google.com |

Impurity Minimization Techniques

Minimizing impurities is as critical as maximizing yield, particularly for pharmaceutical applications. Impurities can arise from various sources, including side reactions, unreacted starting materials, and degradation of the product.

Common impurities can include by-products from over-reduction or oxidation, as well as enantiomeric contamination from the undesired (R)-enantiomer. In syntheses involving alkylation steps, potential by-products like minor diastereomers and bis-alkylated compounds are typical impurities that need to be controlled. mdpi.com

Techniques for minimizing these impurities include:

Precise control of reaction conditions : Maintaining optimal temperature and pH can prevent degradation and the formation of side-products. For example, degradation can occur under highly acidic conditions.

Use of chiral auxiliaries or catalysts : These can guide the reaction to produce the desired (S)-enantiomer with high selectivity, thereby minimizing the amount of the unwanted (R)-enantiomer. mdpi.com

Analytical Monitoring : Techniques like High-Performance Liquid Chromatography (HPLC) with chiral columns and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to monitor the reaction in real-time, allowing for adjustments to prevent impurity formation.

Scale-Up Synthesis Considerations for Industrial Production

Translating a laboratory-scale synthesis to an industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, and economically viable.

Challenges in Large-Scale Production

Several challenges are commonly encountered when scaling up the synthesis of chiral compounds like (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol.

Variable Yields : Reactions that perform well on a small scale may exhibit variable or lower yields when scaled up. This necessitates robust process control and optimization. acs.org

Product Isolation and Purification : Isolating the final product can become inefficient on a large scale. For example, if a product has poor solubility, the volume of solvent required for extraction can become prohibitively large, complicating the workup process. acs.org

Heat and Mass Transfer : Managing heat generated from exothermic reactions and ensuring efficient mixing of reactants become more complex in large reactors, potentially affecting reaction outcomes and safety.

Table 2: Comparison of Lab vs. Industrial Scale Synthesis

| Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Objective | Proof of concept, synthesis of small quantities | Cost-effective, safe, and reproducible production of large quantities |

| Equipment | Glassware (flasks, beakers) | Large reactors, automated control systems |

| Key Challenges | Achieving desired chemical transformation | Heat management, process control, reagent cost, waste disposal. acs.orgmdpi.com |

| Purification | Chromatography (e.g., column) | Crystallization, extraction, filtration. acs.org |

Process Development and Optimization for Manufacturing

The transition of a synthetic route from laboratory scale to industrial manufacturing necessitates rigorous process development and optimization to ensure efficiency, scalability, safety, and economic viability. For the production of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol, a key chiral intermediate, development focuses on refining reaction parameters to maximize yield and purity while minimizing costs and operational complexity.

A critical aspect of manufacturing is the selection of a robust and scalable synthetic method. Asymmetric synthesis methodologies are crucial for producing the desired (S)-enantiomer with high enantiomeric purity. Industrial settings often favor methods like the reductive amination of a corresponding ketone precursor due to its potential for high throughput and scalability.

Optimization studies for processes involving similar chiral amino alcohols often focus on several key parameters. For large-scale synthesis, reaction conditions are meticulously controlled. This includes the optimization of solvent systems, reaction times, and temperature. For instance, in related large-scale preparations, dimethoxyethane (DME) has been selected as a cost-effective and chemically inert industrial solvent. mdpi.com The optimization process also involves fine-tuning the stoichiometry of reagents. It has been found in some large-scale syntheses that only a small excess (e.g., 5 mol%) of a base or an alkylating reagent is sufficient to achieve an optimal yield and stereochemical outcome, which is crucial for cost-effectiveness on an industrial scale. mdpi.com

In the context of subsequent reactions involving (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol, such as its use in the synthesis of the pharmaceutical compound AZD5363, process parameters are clearly defined. A patent for this process details the reaction of (S)-3-amino-3-(4-chlorophenyl)propan-1-ol in the presence of a base and a specific solvent system. google.com The choice of base and solvent is critical; the process can utilize inorganic bases in a mixed solvent system of an organic solvent like acetonitrile (B52724) with water, where the proportion of water is optimized to be between 5% and 30% v/v. google.com The molar equivalents of the base are also precisely controlled, for example, using 1.5 to 2.5 mole equivalents, to drive the reaction to completion efficiently. google.com

The table below summarizes key parameters that are typically optimized during the process development for manufacturing chiral amino alcohols like (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol.

| Parameter | Objective | Example Optimization Strategy |

| Solvent System | Improve reaction kinetics, solubility, safety, and cost-effectiveness. | Utilizing mixed solvent systems like acetonitrile and water to enhance reactivity and product isolation. google.com |

| Base Stoichiometry | Maximize reaction conversion while minimizing cost and downstream purification challenges. | Reducing excess base to a slight surplus (e.g., 1.5 mole equivalents) to ensure efficiency without unnecessary waste. google.com |

| Temperature | Control reaction rate and minimize side-product formation. | Defining specific temperature ranges (e.g., -40°C to 30°C) for critical steps to maintain stereochemical integrity. googleapis.com |

| Reaction Time | Achieve complete conversion while maximizing reactor throughput. | Monitoring reaction progress to determine the optimal time for quenching, such as 1 hour for specific alkylation steps. mdpi.com |

| Workup & Isolation | Ensure high purity and yield of the final product in a scalable manner. | Developing precipitation or crystallization procedures that selectively isolate the desired product from the reaction mixture. mdpi.com |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to pharmaceutical manufacturing is an essential strategy for minimizing environmental impact and improving process safety and efficiency. unife.it The synthesis of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol can be made more sustainable by integrating these principles, which aim to reduce or eliminate the use and generation of hazardous substances. rjpn.org

Key principles of green chemistry relevant to the synthesis of this compound include:

Waste Prevention: Designing synthetic pathways that minimize the formation of byproducts. This is often measured by metrics like the E-factor (environmental factor), which quantifies the amount of waste generated per kilogram of product. rjpn.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Catalytic asymmetric reactions, for example, are inherently more atom-economical than methods that use stoichiometric amounts of chiral auxiliaries.

Use of Safer Solvents and Auxiliaries: Reducing the reliance on hazardous solvents is a primary goal. rjpn.org The ideal is to eliminate auxiliary substances or replace them with innocuous alternatives. The use of water as a co-solvent in subsequent reaction steps is an example of employing a greener solvent. google.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The significant energy requirements of many chemical processes are a target for optimization under green chemistry guidelines. rjpn.org

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. For the synthesis of chiral alcohols, the development of efficient chiral catalysts for asymmetric reduction allows for the generation of the desired enantiomer with high selectivity and reduces waste associated with chiral resolving agents.

The table below outlines how green chemistry principles can be applied to the synthesis of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Catalysis | Employing catalytic asymmetric hydrogenation or transfer hydrogenation to create the chiral center. | High enantioselectivity, reduction of chiral waste, improved atom economy. |

| Safer Solvents | Replacing chlorinated solvents (e.g., dichloromethane) with greener alternatives like acetonitrile, ethanol, or water-based systems. google.com | Reduced environmental impact and improved worker safety. |

| Reduce Derivatives | Designing a synthetic route that avoids the need for protecting the amino or hydroxyl groups. | Fewer reaction steps, less waste, and increased overall yield. researchgate.net |

| Energy Efficiency | Optimizing reactions to run at lower temperatures or utilizing microwave-assisted synthesis to reduce reaction times. | Lower energy consumption and reduced carbon footprint. |

| Waste Prevention | Developing methods to recycle catalysts, chiral auxiliaries, or solvents. mdpi.com | Decreased raw material costs and reduced disposal needs. |

By consciously applying these principles, the manufacturing process for (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol can be developed to be not only economically viable but also environmentally responsible.

Chemical Transformations and Derivatization of S 2 Amino 3 4 Chlorophenyl Propan 1 Ol

Reactions Involving the Hydroxyl Group

The primary hydroxyl group in (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol is a key site for synthetic modification, allowing for oxidation to carbonyl compounds and conversion into esters and ethers.

Oxidation Reactions (e.g., to ketones or aldehydes)

The primary alcohol moiety can be selectively oxidized to the corresponding aldehyde, (S)-2-amino-3-(4-chlorophenyl)propanal. This transformation requires mild oxidation conditions to prevent over-oxidation to a carboxylic acid and to avoid side reactions involving the amino group. A highly effective method for this conversion is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like trichloroisocyanuric acid. This system is known for its high chemoselectivity in the oxidation of primary alcohols, including β-amino alcohols, to aldehydes without affecting the amine functionality. organic-chemistry.org

| Reaction | Reagents/Conditions | Product |

| Oxidation | Trichloroisocyanuric acid, TEMPO (cat.), CH₂Cl₂ | (S)-2-Amino-3-(4-chlorophenyl)propanal |

Esterification and Etherification

The hydroxyl group can undergo esterification to form the corresponding O-acyl derivatives. To achieve selectivity for O-acylation over N-acylation, the more nucleophilic amino group typically requires protection (e.g., as a Boc or Cbz derivative) prior to reaction with an acylating agent such as an acyl chloride or carboxylic anhydride (B1165640). Alternatively, direct chemoselective O-acylation can sometimes be achieved under acidic conditions, where the amino group is protonated and thus deactivated as a nucleophile.

Etherification, such as through a Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Similar to esterification, protection of the amino group is generally required to prevent competitive N-alkylation.

Reactions Involving the Amino Group

The primary amino group is a potent nucleophile and provides a reactive handle for a multitude of transformations, including acylation, alkylation, and participation in the construction of nitrogen-containing heterocycles.

Acylation and Alkylation

The amino group readily undergoes N-acylation when treated with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. sphinxsai.com Selective N-acylation in the presence of the hydroxyl group can be achieved by forming a mixed anhydride of the carboxylic acid, which reacts preferentially with the amine. googleapis.com

Alkylation of the primary amine can lead to secondary or tertiary amines. This can be accomplished through direct reaction with alkyl halides or via reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is subsequently reduced.

| Reaction Type | Reagent Example | Product Functional Group |

| N-Acylation | Acetyl chloride | Amide |

| N-Alkylation | Methyl iodide | Secondary/Tertiary Amine |

Reduction to Different Amines or Alcohols

While the parent compound is already an amino alcohol, its derivatives can undergo further reduction. For instance, an amide formed via N-acylation (see 3.2.1) can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield a secondary amine. Similarly, the aldehyde produced from oxidation (see 3.1.1) can be reduced back to the primary alcohol using a mild reducing agent like sodium borohydride.

Formation of Heterocyclic Scaffolds (e.g., oxazolidinones, β-lactams, quinazolines, thiazoles, triazoles)

The bifunctional nature of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol makes it an excellent precursor for the synthesis of various heterocyclic systems.

Oxazolidinones: The 1,2-amino alcohol structure is ideal for the synthesis of oxazolidin-2-ones. This cyclization can be achieved by reacting the amino alcohol with phosgene (B1210022) or a phosgene equivalent, such as carbonyldiimidazole (CDI) or a chloroformate. bioorg.orgbioorg.org This reaction proceeds via an intramolecular cyclization to form the five-membered (S)-4-(4-chlorobenzyl)oxazolidin-2-one ring system, a valuable chiral auxiliary and a structural motif in pharmacologically active compounds. nih.govgoogle.com

β-Lactams: The synthesis of β-lactams from this precursor typically involves a multi-step sequence. The most common route is the Staudinger cycloaddition, which involves the [2+2] reaction of an imine with a ketene (B1206846). wikipedia.orgorganic-chemistry.org To utilize this method, the amino alcohol must first be oxidized to the corresponding amino aldehyde (as in 3.1.1). The aldehyde is then condensed with an amine to form an imine. In a separate step, a ketene is generated in situ from an acyl chloride and a tertiary base. The reaction of the imine with the ketene yields the β-lactam ring. encyclopedia.pub The stereochemistry of the final product is influenced by the reaction conditions and the substituents on both the imine and the ketene. organic-chemistry.orgnih.gov

Quinazolines: Direct synthesis of the quinazoline (B50416) core from (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol is not straightforward, as common syntheses start from precursors like 2-aminobenzaldehydes or 2-aminobenzylamines. nih.govmdpi.com However, the molecule can be incorporated as a substituent onto the quinazoline scaffold. For example, the amino group can be used to form an amide or amine linkage with a suitable functional group on a pre-formed quinazoline ring or one of its precursors before the final cyclization step. researchgate.netnih.govijmpr.in

Thiazoles: The classical Hantzsch thiazole (B1198619) synthesis involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comnih.govorganic-chemistry.org To utilize the amino alcohol as a precursor, it would first need to be converted into an α-halo-aminoketone. This could be achieved through a sequence involving N-protection, oxidation of the alcohol to a ketone, and subsequent α-halogenation. The resulting intermediate could then react with a thioamide, like thiourea, to form the substituted aminothiazole ring. plos.orgmdpi.com

Triazoles: The formation of triazole rings requires the introduction of additional nitrogen atoms. To synthesize a 1,2,3-triazole, the amino alcohol would need to be converted into either an azide (B81097) or an alkyne to participate in an azide-alkyne cycloaddition (click chemistry). frontiersin.org For the synthesis of a 1,2,4-triazole, the amino group could be transformed into a hydrazide or an amidrazone, which can then be cyclized with a one-carbon component. nih.govnih.govrsc.org For example, acylation followed by reaction with hydrazine (B178648) would yield a hydrazide, a common precursor for 1,2,4-triazoles.

| Heterocycle | Plausible Synthetic Strategy | Key Intermediates/Reactions |

| Oxazolidinone | Intramolecular cyclization | Reaction with phosgene or CDI bioorg.orgbioorg.org |

| β-Lactam | Staudinger Cycloaddition | Oxidation to aldehyde, imine formation, reaction with ketene wikipedia.orgorganic-chemistry.orgencyclopedia.pub |

| Quinazoline | Incorporation as a substituent | Amide or amine bond formation with quinazoline precursors researchgate.netnih.gov |

| Thiazole | Hantzsch Synthesis | Oxidation to ketone, α-halogenation, condensation with thioamide chemhelpasap.comnih.gov |

| Triazole | Cyclization of functionalized derivatives | Conversion to azide/alkyne for 1,2,3-triazoles; conversion to hydrazide for 1,2,4-triazoles frontiersin.orgnih.gov |

Reactivity Influences of the Chlorophenyl Substituent

The 4-chlorophenyl group is a key structural feature that exerts considerable influence over the reactivity of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol through a combination of electronic and steric effects.

Electronic Effects on Reactivity

The chlorine atom on the phenyl ring plays a crucial role in modulating the electron density of the entire molecule. Chlorine is an electronegative atom, and it exhibits a negative inductive effect (-I), withdrawing electron density from the aromatic ring. This electron-withdrawing nature can impact the reactivity of the nearby amino and hydroxyl groups.

The electron-withdrawing effect of the chlorophenyl group can influence the nucleophilicity of the amino group. A decrease in electron density on the nitrogen atom can make it a weaker nucleophile compared to an unsubstituted analog. This can affect the rates of reactions involving nucleophilic attack by the amine, such as in acylation or alkylation reactions.

Steric Effects on Regioselectivity

The spatial arrangement and bulk of the 4-chlorophenyl group can introduce steric hindrance, which plays a significant role in directing the regioselectivity of certain reactions. nih.gov Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents. nih.gov In the case of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol, the chlorophenyl group can impede the approach of reagents to one side of the molecule more than the other.

Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogs and derivatives of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol is a critical step in conducting structure-activity relationship (SAR) studies. drugdesign.org SAR studies aim to understand how modifications to the chemical structure of a compound affect its biological activity, providing insights for the design of more potent and selective molecules. drugdesign.org

Derivatization of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol can be achieved through various chemical transformations targeting its primary functional groups. mdpi.com For example, the amino group can be acylated, alkylated, or converted into other nitrogen-containing functionalities. The hydroxyl group can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid.

The synthesis of analogs often involves modifying the chlorophenyl ring. This can include changing the position of the chlorine atom (e.g., to the 2- or 3-position) or replacing it with other substituents to probe the effects of electronics and sterics on activity. The synthesis of a series of such analogs allows for a systematic exploration of the chemical space around the parent molecule. nih.gov

For instance, a series of analogs could be synthesized where the 4-chloro substituent is replaced by other halogens (F, Br, I), alkyl groups (methyl, ethyl), or electron-donating groups (methoxy). The biological evaluation of these analogs would then provide valuable data on which structural features are essential for the desired activity.

Below is an interactive data table summarizing potential modifications for SAR studies:

| Modification Site | Type of Modification | Potential New Functional Group/Substituent | Purpose of Modification in SAR |

| Amino Group | Acylation | Amide | Investigate the importance of the basicity and hydrogen bonding ability of the amine. |

| Amino Group | Alkylation | Secondary or Tertiary Amine | Explore the impact of steric bulk and basicity on activity. |

| Hydroxyl Group | Esterification | Ester | Determine the role of the hydroxyl group as a hydrogen bond donor/acceptor. |

| Hydroxyl Group | Etherification | Ether | Assess the influence of removing the acidic proton of the hydroxyl group. |

| Phenyl Ring | Substituent Position | 2-chloro, 3-chloro | Evaluate the effect of substituent position on steric and electronic properties. |

| Phenyl Ring | Substituent Identity | -F, -Br, -I, -CH3, -OCH3 | Probe the influence of different electronic and steric profiles on biological activity. |

These synthetic efforts, coupled with biological testing, are fundamental to elucidating the structure-activity relationships that guide the development of new chemical entities. mdpi.comnih.gov

Biological Activities and Mechanisms of Action of S 2 Amino 3 4 Chlorophenyl Propan 1 Ol and Its Analogs

In Vitro Biological Activity Assessments

The biological profile of (S)-2-Amino-3-(4-chlorophenyl)propan-1-OL and related compounds has been investigated through various in vitro models, including receptor binding assays, enzyme inhibition studies, and cellular assays, to determine their therapeutic potential.

Specific receptor interaction profiles for (S)-2-Amino-3-(4-chlorophenyl)propan-1-OL are not extensively detailed in publicly available literature. However, the broader class of amino alcohol compounds is known for potential interactions with various neurotransmitter receptors. The structural motifs, including a primary amine and a hydroxyl group, are common features in ligands that bind to adrenergic, dopaminergic, and serotonergic receptors. Further investigation is required to fully characterize the specific receptor binding affinity and selectivity of (S)-2-Amino-3-(4-chlorophenyl)propan-1-OL.

Analogs of (S)-2-Amino-3-(4-chlorophenyl)propan-1-OL have demonstrated significant inhibitory activity against several key enzymes implicated in disease, particularly in cancer and parasitic infections.

Protein Kinase B (Akt) Inhibition: The Protein Kinase B (Akt) signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. A potent, orally bioavailable inhibitor of Akt kinases, AZD5363, incorporates a (1S)-1-(4-chlorophenyl)-3-hydroxypropyl moiety, which is structurally analogous to the subject compound. This compound, 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, was developed from an ATP-competitive pyrrolopyrimidine inhibitor and exhibits potent and selective inhibition of Akt.

Trypanothione (B104310) Reductase (TR) Inhibition: Trypanothione reductase is a crucial enzyme for the redox defense system of trypanosomatid parasites, such as Leishmania and Trypanosoma, and is absent in humans, making it an attractive drug target. Various analogs containing a chlorophenyl group have been identified as TR inhibitors. For instance, new aminopropanone derivatives featuring a 4-chlorophenyl group have shown inhibitory activity against Leishmania infantum TR (LiTR), with one of the most effective compounds, 2b, recording an IC₅₀ of 65.0 μM. Similarly, a diaryl sulfide (B99878) derivative, RDS 777 (6-(sec-butoxy)-2-((3-chlorophenyl)thio)pyrimidin-4-amine), was found to be a highly efficient inhibitor of LiTR with a Kᵢ value of 0.25 ± 0.18 µM.

Plasmepsin II Inhibition: In the context of malaria, aryl amino alcohol derivatives have been shown to inhibit the activity of Plasmepsin II, a digestive enzyme essential for the Plasmodium falciparum parasite's survival within red blood cells. Molecular docking studies indicate that these compounds can effectively bind to the active site of this enzyme.

The enzyme-inhibiting activities of these compounds translate to the modulation of critical biochemical and signaling pathways.

PI3K/Akt Signaling Pathway: By inhibiting Akt, analogs like AZD5363 effectively block the downstream signaling of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway. This leads to reduced phosphorylation of key downstream biomarkers and subsequent inhibition of tumor cell proliferation and survival.

Parasite Redox Homeostasis: The inhibition of trypanothione reductase directly disrupts the parasite's primary defense mechanism against oxidative stress. TR is responsible for reducing trypanothione, which in turn neutralizes reactive oxygen species produced by host macrophages during infection. By blocking this pathway, the inhibitors render the parasite vulnerable to oxidative damage, leading to cell death.

The biological activities observed at the enzymatic level have been confirmed in various cellular models.

Antimalarial Activity: A significant body of research has focused on the antimalarial properties of 2-amino-3-arylpropan-1-ol analogs. These compounds have demonstrated potency against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. For example, a series of syn-2-alkoxy-3-amino-3-arylpropan-1-ols showed micromolar potency, with eleven compounds exhibiting IC₅₀ values of ≤30 μM against the D10 strain. Other studies on 1-aryl-3-substituted propanol (B110389) derivatives have identified compounds with IC₅₀ values lower than 1 µM against the 3D7 strain.

Antileishmanial and Antitrypanosomal Activity: The potent inhibition of trypanothione reductase by diaryl sulfide and aminopropanone analogs corresponds to significant activity against parasitic protozoa. Compound RDS 777, a diaryl sulfide, displayed an IC₅₀ of 29.43 µM against Leishmania infantum.

Anticancer Activity: The Akt inhibitor AZD5363, which contains the key (S)-2-Amino-3-(4-chlorophenyl)propan-1-OL structural motif, has demonstrated efficacy in preclinical cancer models. Oral administration of this compound led to the inhibition of tumor growth in a breast cancer xenograft model, confirming the therapeutic potential of targeting the Akt pathway with this class of compounds.

Table 1: In Vitro Antimalarial Activity of Selected Analogs This table is interactive. You can sort the columns by clicking on the headers.

| Compound Class/Derivative | P. falciparum Strain(s) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| syn-2-Alkoxy-3-amino-3-arylpropan-1-ols | D10 (sensitive) | ≤30 | |

| 1-Aryl-3-substituted propanols | 3D7 (sensitive) | <1 | |

| 2-Amino-3-arylpropan-1-ols | Sensitive & Resistant | ≤25 | |

| Aryl amino alcohols from Eugenol | Lower than Chloroquine |

Molecular Mechanisms of Action

The biological effects of (S)-2-Amino-3-(4-chlorophenyl)propan-1-OL and its analogs are dictated by their specific molecular interactions with their biological targets.

Molecular modeling, docking studies, and X-ray crystallography have provided insights into how these compounds bind to their respective enzyme targets.

Interaction with Trypanothione Reductase (TR): The X-ray crystal structure of L. infantum TR in complex with the inhibitor RDS 777 revealed the precise mechanism of action. The inhibitor binds to the catalytic site and forms crucial hydrogen bonds with residues that are key to the catalytic process, specifically Cys52, Cys57, and Glu466'. This interaction physically blocks the binding of the natural substrate, trypanothione, thereby preventing its reduction and disrupting the entire redox cascade.

Interaction with Akt Kinase: The activity of Akt inhibitors like AZD5363 is derived from their interaction within the ATP-binding pocket of the kinase. For related inhibitors, molecular modeling has highlighted the importance of hydrogen bonding interactions with key lysine (B10760008) residues within the P-loop of the kinase domain, which are critical for inhibiting enzyme activity.

Contribution of the Chlorophenyl Group to Binding Affinity and Specificity

The 4-chlorophenyl group is a critical component of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol and related pharmacologically active molecules, often playing a significant role in determining the compound's binding affinity and specificity for its biological target. The chlorine atom, being electronegative and larger than hydrogen, alters the electronic and steric properties of the phenyl ring. This substitution can enhance binding through several mechanisms.

In various molecular contexts, the chlorophenyl moiety is involved in crucial hydrophobic and van der Waals interactions within the binding pockets of receptors and enzymes. For instance, in a series of high-affinity dopamine (B1211576) D(4) receptor ligands, the presence of a 4-chlorophenyl group on a piperazine (B1678402) ring was a key feature for potent binding. drugbank.com The chlorine atom can increase the lipophilicity of the molecule, favoring its partitioning into lipid-rich environments such as cell membranes and the hydrophobic pockets of proteins.

Furthermore, the electronic effect of the chlorine atom can influence interactions. As an electron-withdrawing group, it can modulate the charge distribution of the aromatic ring, potentially engaging in favorable electrostatic or dipole interactions with polar residues in the target protein. Studies on structurally distinct compounds, such as ketamine analogs, have explored the impact of various substituents on the phenyl ring. In these studies, the chloro-substituent was found to be a generally acceptable modification for maintaining biological activity, suggesting its favorable contribution to molecular recognition. mdpi.com The antihistamine chlorphenamine, which also contains a 4-chlorophenyl group, demonstrates high-affinity binding to the histamine (B1213489) H1 receptor, further illustrating the importance of this moiety in achieving potent receptor interaction. wikipedia.org

Structure-Activity Relationship (SAR) Studies of (S)-2-Amino-3-(4-chlorophenyl)propan-1-OL Analogs

While specific structure-activity relationship (SAR) studies focusing exclusively on analogs of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol are not extensively documented in public literature, general principles can be derived from research on related chemical classes. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds into effective drugs by systematically modifying the chemical structure and evaluating the effect on biological activity. For a molecule like (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol, key areas for modification would include the phenyl ring, the amino alcohol backbone, and the stereochemistry of the chiral center.

Impact of Substituent Effects on Biological Activity

The nature and position of substituents on the phenyl ring are known to have a profound impact on the pharmacological profile of phenylpropanolamine derivatives. Modifications can affect not only the binding affinity but also selectivity, metabolic stability, and pharmacokinetic properties.

Research on ketamine analogs provides insight into how different substituents on the aromatic ring can modulate activity. A study exploring a range of substituents—including chloro (Cl), methyl (Me), methoxy (B1213986) (OMe), trifluoromethyl (CF3), and trifluoromethoxy (OCF3)—found that the electronic and lipophilic properties of these groups were significant. mdpi.com The chloro-substituent was generally well-tolerated, whereas strongly electron-withdrawing groups like CF3 and OCF3 resulted in fewer effective analogs. mdpi.com This suggests that a certain balance of electronic and steric properties on the phenyl ring is necessary for optimal activity in that particular scaffold. The position of the substituent is also crucial, with 2- and 3-substituted compounds often showing higher activity than their 4-substituted counterparts in the ketamine series. mdpi.com

| Substituent | General Electronic Effect | Observed Impact in Ketamine Analogs |

|---|---|---|

| -Cl | Electron-withdrawing, Halogen bonding potential | Generally acceptable for activity |

| -Me | Electron-donating | Variable, position-dependent |

| -OMe | Electron-donating | Variable, position-dependent |

| -CF3 | Strongly electron-withdrawing | Generally led to less effective analogs |

| -OCF3 | Strongly electron-withdrawing | Generally led to less effective analogs |

Stereochemical Influences on Pharmacological Outcomes

Stereochemistry is a critical determinant of pharmacological activity, as biological systems, such as enzymes and receptors, are chiral. Chiral amino alcohols are recognized as important structures in a wide array of pharmaceuticals. researchgate.net The specific three-dimensional arrangement of the amino (-NH2) and hydroxyl (-OH) groups around the chiral carbon in (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol is crucial for its interaction with biological targets.

Preclinical Pharmacodynamics and Pharmacokinetics (in non-human systems)

Direct preclinical pharmacokinetic studies on (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol as a standalone agent are limited, as it is primarily characterized as a chemical intermediate. However, its likely metabolic fate can be inferred from studies of the final drug products it is used to synthesize, such as the MET inhibitor capmatinib (B1663548).

Biotransformation and Metabolic Pathways in Experimental Models

Biotransformation is the process by which the body chemically modifies xenobiotics, including drugs, primarily to facilitate their elimination. This process typically occurs in the liver and involves Phase I (functionalization) and Phase II (conjugation) reactions.

The metabolism of capmatinib, which contains the structural backbone of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol, has been investigated in preclinical and clinical settings. These studies show that capmatinib is cleared predominantly via hepatic metabolism. nih.gov The primary enzymes responsible for its biotransformation are Cytochrome P450 3A4 (CYP3A4) and, to a significant extent, aldehyde oxidase (AO). nih.gov

Therefore, it can be postulated that the (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol moiety, once incorporated into a larger drug molecule, would be subjected to metabolism by these enzyme systems. Potential metabolic transformations could include:

Oxidation: CYP450 enzymes could catalyze the oxidation of the aromatic ring (hydroxylation) or at other positions on the molecule.

N-dealkylation or Glucuronidation: If the amino group were further substituted, N-dealkylation would be a possible CYP-mediated pathway. The primary amine or the hydroxyl group could also be targets for Phase II conjugation reactions, such as glucuronidation, to form more water-soluble metabolites for excretion.

| Enzyme Family | Specific Enzyme | Role in Metabolism |

|---|---|---|

| Cytochrome P450 | CYP3A4 | Major pathway for Phase I oxidative metabolism |

| Oxidoreductases | Aldehyde Oxidase (AO) | Significant contributor to overall clearance |

The involvement of both CYP3A4 and AO indicates a complex metabolic profile for drugs containing this chemical scaffold, which is a critical consideration during drug development to assess potential drug-drug interactions. nih.gov

Applications in Medicinal Chemistry and Organic Synthesis

(S)-2-Amino-3-(4-chlorophenyl)propan-1-OL as a Chiral Building Block

(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol is a direct precursor to (S)-4-chlorophenylalanine, a non-proteinogenic amino acid frequently incorporated into peptide-based drug candidates to enhance their properties. bioascent.comnih.gov The primary alcohol of the propanolamine (B44665) can be oxidized to a carboxylic acid to yield the corresponding amino acid. The synthesis of unnatural amino acids is a critical area of drug discovery, as their incorporation into peptides can confer increased potency, proteolytic stability, and unique conformational constraints. qyaobio.comprinceton.edu

Furthermore, this building block is utilized in the synthesis of peptide analogs where the C-terminal carboxylic acid is replaced by an alcohol (peptidols) or where the core amino acid structure is otherwise modified. For instance, the unnatural amino acid 4-chlorophenylalanine (4Cpa) has been incorporated into potent gonadotropin-releasing hormone (GnRH) antagonists like Acyline. nih.gov The availability of chiral precursors such as (S)-2-amino-3-(4-chlorophenyl)propan-1-ol is therefore essential for creating such analogs. Halogenated phenylalanine analogs have also been synthesized to probe receptor-ligand interactions, as demonstrated in studies of δ-opioid-selective deltorphin (B1670231) II peptide analogs, where varying the halogen at the para position of the phenylalanine residue systematically altered binding affinity. nih.gov

The dual functionality of (S)-2-amino-3-(4-chlorophenyl)propan-1-ol makes it an ideal starting material for the synthesis of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. Thiazole (B1198619) and triazole rings are prominent examples of such scaffolds found in a multitude of medicinally important compounds. wikipedia.orgnih.gov

Thiazole Synthesis: Amino acids and their derivatives are established precursors for thiazole-containing peptidomimetics. nih.gov Synthetic routes to thiazoles often involve the condensation of a thioamide with an α-haloketone (the Hantzsch synthesis). wikipedia.org (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol can be envisioned as a versatile starting point for such syntheses. For example, the amino group can be converted to a thioamide, and the alcohol moiety can be transformed into a suitable electrophilic partner for cyclization. Alternatively, methods exist for converting amino alcohols directly into 2-aminothiazoles. organic-chemistry.org

Interactive Data Table: Plausible Synthetic Route to Thiazoles A generalized pathway for the conversion of an amino alcohol to a thiazole scaffold.

| Step | Reagent/Condition | Intermediate | Purpose |

|---|---|---|---|

| 1 | Oxidation (e.g., PCC, Swern) | α-Amino aldehyde/acid | Convert alcohol to a carbonyl group. |

| 2 | Thionating agent (e.g., Lawesson's reagent) | α-Amino thioamide | Form the necessary thioamide moiety. |

| 3 | α-Haloketone (R-CO-CH₂Br) | - | Provides the remaining atoms for the ring. |

Triazole Synthesis: The 1,2,3-triazole ring is another key heterocyclic motif, often synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Chiral amino acids like L-serine have been used to create novel triazole-containing amino acid probes. nih.gov (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol can be readily converted into a key azide (B81097) intermediate. The hydroxyl group can be transformed into an azide using methods like the Mitsunobu reaction, setting the stage for a subsequent cycloaddition with a diverse range of alkynes to generate a library of chiral 1,4-disubstituted 1,2,3-triazoles. acs.orgrsc.org This strategy provides a robust method for creating complex molecules with potential therapeutic applications. nih.govorganic-chemistry.org

The structural core of (S)-2-amino-3-(4-chlorophenyl)propan-1-ol is present in several classes of bioactive compounds, making it a valuable precursor for drug candidates.

Kinase Inhibitors: Protein kinases are a major class of drug targets, particularly in oncology. nih.gov Many kinase inhibitors feature specific heterocyclic scaffolds that occupy the ATP-binding site of the enzyme. nih.gov While direct synthesis from this specific propanolamine is not widely documented, its structure represents a fragment that could be elaborated into more complex inhibitors. The chiral amine and alcohol provide handles for appending other pharmacophoric elements, such as pyrazolopyrimidine or imidazole (B134444) cores, which are known to be important for kinase inhibition. nih.govnih.gov

Antidepressants: The 3-amino-1-phenylpropan-1-ol (B18842) scaffold is a key feature in a class of triple reuptake inhibitors developed as potential antidepressants. nih.gov A notable example is PRC200-SS, (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol, which demonstrates potent inhibition of serotonin (B10506), norepinephrine, and dopamine (B1211576) transporters. nih.gov The structural similarity between this compound and (S)-2-amino-3-(4-chlorophenyl)propan-1-ol is significant. The core propanolamine structure, the stereochemistry, and the presence of an aromatic ring are all shared features. This suggests that the target compound is an excellent starting point or scaffold for the development of novel antidepressant drugs, with the 4-chlorophenyl group serving to modulate the pharmacological activity.

Design and Synthesis of Bioactive Molecules Incorporating the Propanolamine Motif

Chiral 1,2-amino alcohols, which include the propanolamine motif, are essential building blocks for a vast number of pharmaceuticals and bioactive natural products. frontiersin.orgresearchgate.net This structural unit is found in compounds with diverse therapeutic applications, including antibacterial, antimalarial, and anticancer activities. researchgate.net

The synthesis of enantiomerically pure amino alcohols is a critical challenge in organic synthesis. acs.org Modern methods include the asymmetric transfer hydrogenation of unprotected α-ketoamines and enzymatic approaches using engineered amine dehydrogenases. acs.orgnih.gov (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol represents a readily available source of this valuable chiral motif. Its amine and hydroxyl groups can be selectively protected and derivatized, allowing for the stepwise construction of complex bioactive molecules. For example, the amine can be acylated or alkylated, while the alcohol can be converted into an ether, ester, or other functional groups, leading to a diverse library of compounds for biological screening.

Comparative Analysis with Structurally Similar Compounds and Analogs in Medicinal Chemistry

The biological activity of molecules derived from (S)-2-amino-3-(4-chlorophenyl)propan-1-ol is significantly influenced by its structural features, particularly the chlorine substituent. Structure-activity relationship (SAR) studies help elucidate the role of such features. drugdesign.org

A comparative analysis with its non-halogenated analog, (S)-2-amino-3-phenylpropan-1-ol (L-phenylalaninol), reveals the impact of the chloro group. The chlorine atom is an electron-withdrawing group and increases the lipophilicity of the molecule. In the context of a peptide or drug molecule, this can lead to enhanced binding to hydrophobic pockets in a target receptor or enzyme and may also affect the molecule's ability to cross cell membranes.

Studies on halogenated deltorphin II peptide analogs provide a clear example of this effect. A series of peptides were synthesized where the para-substituent on the Phe³ residue was varied (F, Cl, Br, I). The results showed a correlation between the size and lipophilicity of the halogen and the binding affinity for the δ-opioid receptor, highlighting the importance of this position for molecular recognition. nih.gov

Interactive Data Table: Halogen Substituent Effect on Opioid Receptor Affinity Binding affinities (Ki, nM) of [D-Ala², Ile⁵, Ile⁶]-deltorphin II analogs with varied para-substituents on the Phe³ residue. Data from literature. nih.gov

| Phe³ para-substituent (X) | δ-Opioid Receptor Ki (nM) | μ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |

|---|---|---|---|

| -H | 1.1 ± 0.1 | 1600 ± 200 | 8300 ± 1100 |

| -F | 0.44 ± 0.05 | 1100 ± 100 | 11000 ± 1500 |

| -Cl | 0.20 ± 0.02 | 430 ± 50 | 5400 ± 700 |

| -Br | 0.16 ± 0.02 | 340 ± 40 | 3600 ± 500 |

Similarly, in the development of ketamine analogs as anesthetic agents, substitution on the aromatic ring with groups like chlorine was explored to modify potency and duration of action. mdpi.com These studies underscore that the 4-chlorophenyl group in (S)-2-amino-3-(4-chlorophenyl)propan-1-ol is not merely a structural placeholder but a key determinant of biological function, making it a strategically important building block for fine-tuning the properties of new therapeutic agents.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol, the expected signals in a deuterated solvent like CDCl₃ or DMSO-d₆ would correspond to the aromatic protons, the methine proton adjacent to the amino group, the methylene (B1212753) protons of the benzyl (B1604629) and alcohol functions, and the exchangeable protons of the amine (NH₂) and hydroxyl (OH) groups. The protons of the NH₂ and OH groups often appear as broad singlets and can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, distinct signals are expected for the two unique carbons of the para-substituted benzene (B151609) ring, the quaternary aromatic carbon attached to the chlorine atom, the benzylic methylene carbon, the methine carbon bearing the amino group, and the methylene carbon attached to the hydroxyl group.

Table 1: Predicted NMR Data for (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol

| ¹H NMR Data (Predicted) | |||

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (2H) | ~7.25 | Doublet | ~8.4 |

| Aromatic (2H) | ~7.15 | Doublet | ~8.4 |

| -CH(NH₂)- | ~3.1-3.3 | Multiplet | - |

| -CH₂-Ar | ~2.6-2.8 | Multiplet | - |

| -CH₂-OH | ~3.4-3.6 | Multiplet | - |

| -NH₂ / -OH | Variable | Broad Singlet | - |

| ¹³C NMR Data (Predicted) | |||

| Assignment | Chemical Shift (δ, ppm) | ||

| Aromatic C-Cl | ~132 | ||

| Aromatic C-H | ~130 | ||

| Aromatic C-H | ~128 | ||

| Aromatic C-ipso | ~138 | ||

| -CH(NH₂)- | ~55 | ||

| -CH₂-OH | ~65 | ||

| -CH₂-Ar | ~40 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol would exhibit characteristic absorption bands confirming its key structural features. The presence of the hydroxyl and amino groups is typically indicated by broad and sharp bands in the high-frequency region of the spectrum, respectively.

Table 2: Characteristic IR Absorption Bands for (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |

| N-H (Amine) | Stretching | 3300-3500 (Medium, often two bands) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O (Alcohol) | Stretching | 1000-1260 |

| C-N (Amine) | Stretching | 1020-1250 |

| C-Cl | Stretching | 600-800 |

Mass Spectrometry (HRMS, LC-MS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. The molecular formula for (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol is C₉H₁₂ClNO. The expected monoisotopic mass is approximately 185.0607 Da. HRMS can confirm this with high precision (typically within 5 ppm).

Fragmentation Pattern: In techniques like LC-MS or GC-MS, the molecule is often ionized and fragmented. Common fragmentation pathways for amino alcohols include the loss of small neutral molecules like water (H₂O) or ammonia (B1221849) (NH₃). Alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) is also a characteristic fragmentation pattern for amines and alcohols. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).

Table 3: Predicted Mass Spectrometry Data for (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol

| Ion / Adduct | Predicted m/z | Notes |

| [M]⁺ | 185.06 | Molecular Ion |

| [M+H]⁺ | 186.07 | Protonated Molecule |

| [M+Na]⁺ | 208.05 | Sodium Adduct |

| [M-H₂O]⁺ | 167.05 | Loss of Water |

| [M-NH₃]⁺ | 168.05 | Loss of Ammonia |

| [CH₂OH]⁺ | 31.02 | Alpha-cleavage fragment |

| [C₇H₆Cl]⁺ | 125.02 | Chlorotropylium ion |

Chromatographic Methods for Purity and Enantiomeric Purity Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for determining its enantiomeric purity, which is a critical parameter for chiral molecules.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of chiral compounds. phenomenex.com This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.com

For the separation of amino alcohols like (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates) are highly effective. yakhak.org These are often used in normal-phase mode with mobile phases consisting of mixtures of alkanes (like hexane) and alcohols (like 2-propanol or ethanol). yakhak.org Another successful class of CSPs for polar and ionic compounds like amino alcohols are those based on macrocyclic glycopeptides, such as teicoplanin. sigmaaldrich.com Direct analysis without derivatization is often possible on these types of columns. sigmaaldrich.com

Table 4: Typical Chiral HPLC Method Parameters for Amino Alcohol Separation

| Parameter | Typical Condition |

| Column (CSP) | Polysaccharide-derived (e.g., Chiralpak® series) or Macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC® T) |

| Mobile Phase | Normal Phase: Hexane (B92381) / 2-Propanol (e.g., 90:10 v/v) with optional amine additive (e.g., 0.1% diethylamine) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., at 220 nm or 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC)

Gas chromatography can be used for purity analysis, but due to the low volatility and thermal lability of amino alcohols, direct analysis is often challenging. The polar amine and hydroxyl groups can cause peak tailing and interaction with the stationary phase. Therefore, derivatization is a common strategy to enhance volatility and improve chromatographic performance. springernature.com

Amino and hydroxyl groups can be converted to less polar derivatives using silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or by acylation with reagents like alkyl chloroformates. springernature.com After derivatization, the compound can be analyzed on a standard non-polar or medium-polarity capillary column (e.g., 5% phenyl-polysiloxane). GC-MS can be used for simultaneous separation and identification of impurities.

Table 5: Typical Gas Chromatography Method Parameters (Post-Derivatization)

| Parameter | Typical Condition |

| Derivatizing Agent | BSTFA or Propyl Chloroformate |

| Column | DB-5, HP-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | ~250 °C |

| Oven Program | e.g., Start at 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Column Chromatography (Flash, Normal/Reversed Phase)

Column chromatography is a cornerstone technique for the purification of synthetic compounds like (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol. The separation relies on the differential partitioning of the compound between a stationary phase and a mobile phase. The choice between normal-phase, reversed-phase, and flash chromatography depends on the polarity of the target compound and the impurities to be removed.

Normal-Phase Chromatography: In normal-phase chromatography, a polar stationary phase, most commonly silica (B1680970) gel (SiO₂), is used with a non-polar mobile phase. wfu.edu The separation mechanism is based on adsorption and desorption, where polar compounds are retained more strongly on the polar stationary phase. wfu.edu For a molecule like (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol, which contains polar amino (-NH₂) and hydroxyl (-OH) groups, strong interaction with the silica surface is expected.

Due to the basic nature of the amino group, significant peak tailing can occur on the acidic silica gel surface. wfu.edu To mitigate this, a basic modifier is often added to the mobile phase. A typical mobile phase might consist of a mixture of a non-polar solvent like hexane or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol, with a small percentage of a base such as triethylamine (B128534) (Et₃N) or ammonium (B1175870) hydroxide. wfu.edu The base competes with the amine for active sites on the silica, resulting in improved peak shape and separation.

Reversed-Phase Chromatography: Reversed-phase chromatography employs a non-polar stationary phase (e.g., silica gel functionalized with C8 or C18 alkyl chains) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. wfu.edusielc.com This technique separates molecules based on their hydrophobicity. (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol, with its non-polar chlorophenyl group, can be effectively purified using this method.

For ionizable compounds, pH modifiers like formic acid or trifluoroacetic acid (TFA) are often added to the mobile phase to ensure the analyte is in a single ionic form, leading to sharper peaks. wfu.edu A reversed-phase high-performance liquid chromatography (RP-HPLC) method for a structurally similar compound, N-(3-Amino-4-chlorophenyl)acetamide, utilizes a mobile phase of acetonitrile and water with phosphoric acid, demonstrating a common approach for related analytes. sielc.com

Flash Chromatography: Flash chromatography is a rapid form of column chromatography that uses moderate pressure to force the mobile phase through the column, speeding up the separation process. wfu.edu It can be performed in either normal-phase or reversed-phase mode. Given the polarity of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol, a normal-phase flash chromatography setup is a common choice for its purification after synthesis. The selection of the stationary and mobile phases follows the same principles as traditional column chromatography. A typical procedure would involve dissolving the crude product in a minimal amount of a strong solvent and loading it onto the column, followed by elution with an optimized solvent gradient.

Table 1: Illustrative Column Chromatography Parameters for Amino Alcohols

| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |

|---|---|---|

| Stationary Phase | Silica Gel | C18-bonded Silica |

| Typical Mobile Phase | Dichloromethane/Methanol/Ammonium Hydroxide | Water/Acetonitrile with 0.1% Formic Acid |

| Elution Principle | Increasing polarity elutes more polar compounds | Increasing organic content elutes more non-polar compounds |

| Application | Purification of polar, non-ionic compounds | Separation of compounds with varying hydrophobicity |

Crystallographic Analysis of (S)-2-Amino-3-(4-chlorophenyl)propan-1-OL and its Complexes

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for a stereochemically defined molecule like (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol.

As of the latest available data, a specific crystal structure for (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol has not been reported in publicly accessible crystallographic databases. However, the analysis of structurally related compounds provides insight into the expected molecular geometry and packing interactions.

For instance, the crystal structure of a derivative, (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine, has been resolved. researchgate.net This compound was found to crystallize in the monoclinic space group P2₁/c, and its structure confirmed the (E)-configuration of the oxime. researchgate.net Another related molecule, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, also crystallizes in the monoclinic P2₁/c space group. growingscience.com These studies highlight how X-ray diffraction can unambiguously determine molecular conformation and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.netgrowingscience.com

Should a single crystal of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol or one of its complexes be obtained, X-ray diffraction analysis would yield a detailed structural model. The data collected would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom in the asymmetric unit. This information would confirm the (S)-configuration of the chiral center at C2 and detail the conformation of the propanol (B110389) chain and the orientation of the 4-chlorophenyl group. Furthermore, analysis of the crystal packing would reveal any intermolecular hydrogen bonds involving the amino and hydroxyl groups, which govern the compound's solid-state properties.

Table 2: Representative Crystallographic Data for a Related Chlorophenyl Compound

| Parameter | Value for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.817(3) |

| b (Å) | 13.533(10) |

| c (Å) | 19.607(15) |

| β (°) | 93.401(10) |

| Volume (ų) | 1011.1(12) |

| Z | 4 |

Note: This data is for a structurally related compound and is presented for illustrative purposes only. It does not represent the crystallographic data for (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

These simulations would involve preparing the 3D structure of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol and docking it into the active site of a relevant biological target. The results would be analyzed to understand the binding mode and affinity.

Prediction of Binding Affinity